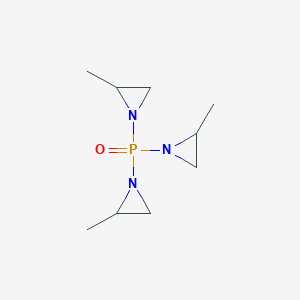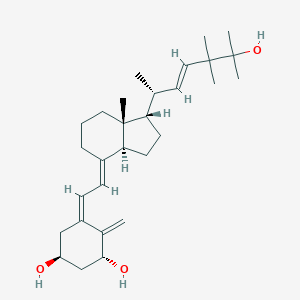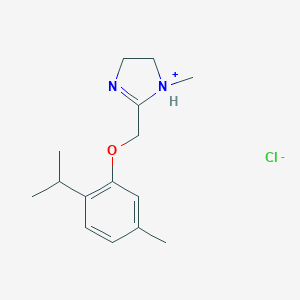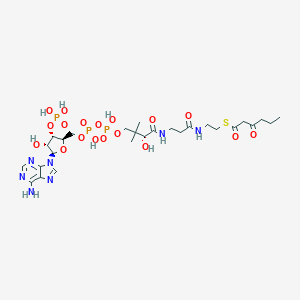
Metepa
Overview
Description
Preparation Methods
Metepa can be synthesized through the reaction of tris(2-methylaziridinyl)phosphine oxide with appropriate reagents under controlled conditions. The synthetic route typically involves the use of aziridine derivatives and phosphine oxides. Industrial production methods may vary, but they generally involve similar reaction pathways to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Metepa undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions involving this compound can lead to the formation of reduced phosphine derivatives.
Substitution: this compound can participate in substitution reactions where its aziridine groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Metepa has a wide range of scientific research applications:
Chemistry: In chemical research, this compound is used as a reagent for synthesizing other compounds and studying reaction mechanisms.
Biology: this compound’s ability to induce sterility in insects makes it valuable for biological studies on pest control and population management.
Industry: This compound is used in the production of certain solid rocket propellants and as a flame retardant
Mechanism of Action
Metepa exerts its effects by interfering with the reproductive systems of insects. It causes reproductive sterility by disrupting the normal development of ovarian tissues. The molecular targets and pathways involved include the inhibition of DNA synthesis and cell division, leading to the formation of non-viable eggs and larvae .
Comparison with Similar Compounds
Metepa is often compared with other chemosterilants such as TEPA (triethylenephosphoramide) and ThioTEPA (tris(1-aziridinyl)phosphine sulfide). These compounds share similar alkylating properties and are used for similar purposes. this compound is unique in its specific molecular structure, which includes three aziridine groups attached to a phosphoryl group. This structure gives this compound distinct chemical and biological properties compared to its analogs .
Similar compounds include:
TEPA: Triethylenephosphoramide
ThioTEPA: Tris(1-aziridinyl)phosphine sulfide
MethioTEPA: Tris(1-aziridinyl)phosphine oxide
Each of these compounds has unique applications and properties, but they all function as alkylating agents with chemosterilant capabilities .
Properties
IUPAC Name |
1-bis(2-methylaziridin-1-yl)phosphoryl-2-methylaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N3OP/c1-7-4-10(7)14(13,11-5-8(11)2)12-6-9(12)3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUYXHYHTTVPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1P(=O)(N2CC2C)N3CC3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N3OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020815 | |
| Record name | Metepa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57-39-6 | |
| Record name | Metepa | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metepa | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METEPA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aziridine, 1,1',1''-phosphinylidynetris[2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Metepa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(2-methylaziridin-1-yl)phosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METEPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PB481H025 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of tris [1-(2-methyl) aziridinyl] phosphine oxide (Metepa) as a chemosterilant?
A1: this compound is an alkylating agent. [] This means it acts by binding to and damaging DNA, primarily in rapidly dividing cells like those found in insect reproductive organs. [, ] This damage disrupts DNA replication and cell division, leading to sterility. [, ]
Q2: How does this compound affect insect reproduction?
A2: this compound primarily targets reproductive cells in insects, leading to various effects depending on the species, life stage treated, and concentration used. These effects can include:
- Reduced egg production: this compound can significantly reduce the number of eggs laid by treated females. [, , , , , , ]
- Decreased egg viability: Eggs laid by treated insects often exhibit reduced hatchability due to damaged genetic material. [, , , , , , , , ]
- Inhibition of sperm development: this compound can impair sperm development in males, leading to sterility. [, , , ]
- Developmental abnormalities: In some cases, exposure to this compound can cause developmental abnormalities in eggs, larvae, or pupae. [, ]
Q3: Is the sterilizing effect of this compound reversible in insects?
A3: Research suggests that the sterilizing effects of this compound are generally permanent in insects. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of this compound. This information would be readily available in comprehensive chemistry databases or resources like PubChem.
Q5: How does the formulation of this compound affect its efficacy?
A5: The efficacy of this compound is influenced by its formulation and application method. For instance, incorporating this compound into granular sugar baits has proven more effective than topical applications or residual surface treatments. [] The inclusion of a humectant like glycerin in baits or on treated strings also improves its performance. []
Q6: How stable is this compound in different environmental conditions?
A6: The stability of this compound varies depending on environmental factors and formulation. For example, this compound residues on glass surfaces remained effective for up to 30 days, while residues of a similar compound, Tepa, showed reduced effectiveness over time. [] This suggests that this compound may have some persistence in the environment.
Q7: How do structural differences between this compound and similar chemosterilants like Tepa or Apholate affect their activity?
A7: Research indicates that slight structural differences between chemosterilants like Tepa, Apholate, and this compound can significantly impact their sterilizing efficacy and toxicity. For instance, Tepa has been found to be more effective than Apholate and this compound in sterilizing house flies, both in terms of the concentration required and the speed of action. [, ]
Q8: What are the known toxic effects of this compound on mammals?
A8: Studies on rats have shown that this compound primarily affects rapidly dividing cells. [] Oral administration of this compound to rats caused:
- Testicular atrophy: This was observed at higher doses and was a significant effect in males. [, ]
- Bone marrow suppression: this compound affected bone marrow function, impacting blood cell production. []
- Growth suppression: Reduced growth rate was observed in rats receiving higher doses of this compound. []
Q9: How is the efficacy of this compound assessed in laboratory settings?
A9: Various laboratory methods are used to assess the efficacy of this compound, including:
- Topical application: Applying this compound directly to insects in different developmental stages. [, , , , , , ]
- Incorporation into the diet: Mixing this compound with the insect's food source to allow ingestion. [, , , , , , , ]
- Residual exposure: Exposing insects to surfaces treated with this compound residues. [, , , ]
- Assessing egg viability: Examining the hatchability of eggs laid by treated insects to determine sterility levels. [, , , , , , , , , , , ]
Q10: Are there other chemosterilants being investigated as potential alternatives to this compound?
A11: Yes, several other chemosterilants have been studied for insect control, including Tepa, Apholate, Hempa, and various aziridine derivatives. [, , , , , , , , , , , , , , , ] The choice of chemosterilant depends on factors like target species, efficacy, toxicity, environmental impact, and cost.
Q11: When did research on this compound as a potential insect chemosterilant begin?
A12: While this specific question cannot be answered with the provided abstracts, it is clear that research on this compound and other chemosterilants for insect control was active in the mid-20th century. Several of the provided papers are from the 1960s and 1970s, suggesting this period was crucial for exploring these compounds' potential. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3S,4R,7R,9S,12R,13R,17S,20S,21R,22S)-22-(hydroxymethyl)-3,4,8,8,12,19,19-heptamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B8312.png)












